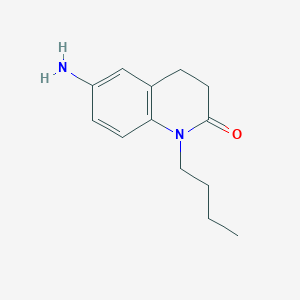

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (6-ABDHQ) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a derivative of quinoline and is structurally related to other compounds such as quinoline, pyridine, and indole. 6-ABDHQ has been used in a variety of fields, including pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

Platelet Aggregation Inhibition

- Study: Research by Iyobe et al. (2001) explored 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones for platelet aggregation inhibitory effects. They discovered that certain derivatives showed potent inhibitory activity, with one specific compound exhibiting high selectivity and effectiveness Iyobe et al., 2001.

Synthesis and Chemical Properties

- Study: Basafa et al. (2021) conducted a study on the hydrolysis of nitrile moiety in a related compound, 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Their research provides insights into the chemical behavior of similar compounds under different conditions Basafa et al., 2021.

Biological and Pharmacological Significance

- Study: Harmata and Hong (2007) highlighted the potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones, using enantiomerically pure benzothiazines as templates for synthesizing these compounds Harmata & Hong, 2007.

Anti-MERS-CoV Activities

- Study: A study by Yoon et al. (2019) synthesized 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives and evaluated their anti-MERS-CoV inhibitory activities, with one derivative showing high effectiveness and low toxicity Yoon et al., 2019.

Antioxidant Properties

- Study: Research by Pandit et al. (2015) focused on synthesizing biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, revealing that some compounds exhibited potent antioxidant properties Pandit et al., 2015.

Synthesis Methods

- Study: Zhu et al. (2016) and Mierina et al. (2016) discussed new synthesis methods for 3,4-dihydroquinolin-2(1H)-ones, which are crucial for exploring their scientific applications Zhu et al., 2016; Mierina et al., 2016.

properties

IUPAC Name |

6-amino-1-butyl-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNRIFONNUAXBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)

![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)